ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCL
Description
Structural Characterization and Nomenclature
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is ethyl 4'-amino[1,1'-biphenyl]-4-carboxylate hydrochloride . Its molecular formula is C₁₅H₁₆ClNO₂ , with a molecular weight of 277.75 g/mol . The structure comprises a biphenyl scaffold where one phenyl ring is substituted with an ethyl ester group (-COOCH₂CH₃), and the opposing ring features a primary amino group (-NH₂) protonated as a hydrochloride salt (Figure 1).
Table 1: Key molecular descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆ClNO₂ |
| Molecular Weight | 277.75 g/mol |
| IUPAC Name | Ethyl 4'-amino[1,1'-biphenyl]-4-carboxylate hydrochloride |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N.Cl |
Crystal Structure Analysis via X-Ray Diffraction
While direct X-ray diffraction (XRD) data for ethyl 4-(4-aminophenyl)benzoate hydrochloride are limited in public databases, insights can be drawn from structurally analogous compounds. For example:
Crystallographic Symmetry : Related biphenyl esters, such as ethyl 4-[(4-methylbenzyl)oxy]benzoate, crystallize in monoclinic systems with space group P2₁ and unit cell parameters a = 16.1906 Å, b = 7.5752 Å, c = 17.7591 Å, and β = 95.36°. These values suggest similar packing arrangements dominated by π-π stacking and hydrogen bonding.
Hydrogen Bonding : The protonated amino group (-NH₃⁺) and chloride counterion likely form intermolecular N–H···Cl and O–H···Cl hydrogen bonds, stabilizing the lattice. In ethyl 4-[(4-methylbenzyl)oxy]benzoate, analogous C–H···π interactions contribute to crystal cohesion.
Disorder in Ethoxy Groups : Ethyl esters often exhibit conformational flexibility. For instance, in ethyl 4-[(4-methylbenzyl)oxy]benzoate, the ethoxy group shows positional disorder, split between two orientations with occupancies of 0.735:0.265. A similar phenomenon may occur in the title compound.
Table 2: Hypothetical crystal parameters (extrapolated from analogs)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a ≈ 16 Å, b ≈ 7.5 Å, c ≈ 18 Å |
| β Angle | ~95° |
Comparative Analysis with Bisphenol Derivatives
Ethyl 4-(4-aminophenyl)benzoate hydrochloride shares structural motifs with bisphenol derivatives but differs critically in functional groups and symmetry:
Core Scaffold :
Hydrogen-Bonding Capacity :
Electronic Effects :
Table 3: Structural comparison with bisphenol A
| Feature | Ethyl 4-(4-Aminophenyl)Benzoate HCl | Bisphenol A |
|---|---|---|
| Core Structure | Biphenyl | Diphenylmethane |
| Functional Groups | Ethyl ester, -NH₃⁺Cl⁻ | Two phenolic -OH |
| Symmetry | Non-centrosymmetric | Centrosymmetric |
| Predicted Reactivity | Nucleophilic aromatic substitution | Electrophilic substitution |
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-(4-aminophenyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.ClH/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12;/h3-10H,2,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEQCKMBIAUZSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-33-4 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-amino-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Esterification of 4-Nitrobenzoic Acid to Ethyl 4-Nitrobenzoate
The initial step in many synthetic routes involves esterification of 4-nitrobenzoic acid with ethanol to form ethyl 4-nitrobenzoate, which is subsequently reduced to the amino derivative.
-
- 4-Nitrobenzoic acid is reacted with absolute ethanol in the presence of a solid catalyst (such as rare-earth oxides or neodymium sesquioxide).
- The reaction is carried out in a reflux setup equipped with a water separator to continuously remove water formed during esterification.
- Reflux is maintained for 1 to 6 hours to ensure completion.
- After water removal, the mixture is filtered hot to remove catalyst residues.
-
- Use of solid catalysts allows easy recovery and reuse.
- Continuous water removal drives the reaction to completion.
- The process avoids production of large amounts of acidic waste, making it environmentally friendly.
Catalytic Hydrogenation of Ethyl 4-Nitrobenzoate to Ethyl 4-Aminobenzoate
-
- The filtered ester solution from the esterification step is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
- Hydrogenation is conducted in a hydrogenation reactor or fixed-bed reactor at temperatures between 80-100 °C.
- The reaction proceeds until hydrogen uptake ceases, indicating complete reduction of the nitro group to an amino group.
- After completion, the catalyst is removed by hot filtration, and the solution is cooled under nitrogen protection to precipitate the product.
-
- The product, ethyl 4-aminobenzoate, is obtained as a white solid with purity exceeding 99.5%.
- Yields reported are high, for example, 245.8 g from 267.2 g starting 4-nitrobenzoic acid in a 2 L reactor scale.
Conversion to Hydrochloride Salt (ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCL)
- The free base ethyl 4-aminobenzoate is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
- This step improves the compound’s stability, solubility, and handling properties.
- The hydrochloride salt typically crystallizes out and is purified by recrystallization from ethanol or other suitable solvents.
Summary of Key Preparation Steps
| Step No. | Process | Conditions/Details | Yield/Purity | Notes |
|---|---|---|---|---|
| 1 | Esterification of 4-nitrobenzoic acid | Reflux with ethanol, solid catalyst, water removal | High yield (up to 90%) | Environmentally friendly, catalyst reusable |
| 2 | Catalytic hydrogenation | Pd/C catalyst, 80-100 °C, hydrogen atmosphere | >99.5% purity | Complete reduction to amino group |
| 3 | Formation of hydrochloride salt | Treatment with HCl, crystallization | High purity crystals | Improves stability and solubility |
| 4 | Hydrazide and oxadiazole derivatives (optional) | Reflux with hydrazine hydrate, KOH, CS2 | Moderate yields | For derivative synthesis |
Research Findings and Analytical Data
-
- ^1H NMR spectra confirm the chemical shifts corresponding to aromatic protons, amino groups, and ester functionalities.
- Typical solvents used include DMSO-d6 and acetone-d6.
-
- Ethyl 4-aminobenzoate hydrochloride typically crystallizes with a melting point consistent with literature values (~222-225 °C for related derivatives).
-
- Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to confirm purity, often exceeding 99.5%.
Industrial and Environmental Considerations
- The described preparation method using solid catalysts and continuous water removal is considered a "green" synthetic route.
- It avoids the generation of large quantities of acidic waste and allows recycling of solvents and catalysts.
- The two-step process (esterification followed by hydrogenation) can be conducted continuously, improving industrial scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the reagent used.
Scientific Research Applications
Synthetic Routes
- Esterification : Involves reacting 4-(4-aminophenyl)benzoic acid with ethanol in the presence of an acid catalyst.
- Formation of Hydrochloride : The resulting ester is treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production
On an industrial scale, continuous flow processes are often employed to maximize efficiency and yield. Automated reactors allow for precise control over reaction conditions, including temperature and pressure.
Chemistry
Ethyl 4-(4-aminophenyl)benzoate serves as an intermediate in synthesizing more complex organic molecules. Its structural features allow it to be a versatile building block in organic synthesis.
Biology
The compound is utilized in studying enzyme interactions and protein modifications. Its potential for modulating enzyme activity makes it a candidate for therapeutic investigations.
Antimicrobial Activity
Research indicates that compounds structurally similar to ethyl 4-(4-aminophenyl)benzoate exhibit antimicrobial properties. Studies have shown its efficacy against various Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anti-Cholinesterase Activity
In vitro studies suggest that derivatives of para-aminobenzoic acid may inhibit acetylcholinesterase (AChE), indicating that ethyl 4-(4-aminophenyl)benzoate could also exhibit similar activity. This property makes it a candidate for further research in treating neurodegenerative diseases such as Alzheimer's .
Industrial Applications
In the industrial sector, ethyl 4-(4-aminophenyl)benzoate is used in:
- Production of Dyes and Pigments : Its chemical structure allows it to serve as a precursor for various dyes.
- Chemical Manufacturing : It is involved in producing specialty chemicals due to its reactivity and ability to undergo various transformations.
Antimicrobial Studies
A study evaluated the efficacy of benzoate derivatives against bacterial strains, revealing that ethyl 4-(4-aminophenyl)benzoate inhibited bacterial growth effectively .
Cholinesterase Inhibition Studies
Research on cholinesterase inhibition demonstrated that compounds with similar structures inhibited AChE activity, suggesting potential therapeutic applications for ethyl 4-(4-aminophenyl)benzoate in neurodegenerative conditions .
Enzyme Interaction Studies
Investigations into enzyme kinetics revealed that this compound interacts with specific enzymes involved in metabolic pathways. Such interactions could lead to applications in treating metabolic disorders .
Mechanism of Action
The mechanism of action of ethyl 4-(4-aminophenyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoate moiety, which can further interact with biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Halogenated Analogs
Key Insight: Electron-donating groups (e.g., -NH₂) enhance nucleophilicity and receptor binding, while electron-withdrawing groups (e.g., -CN, -NO₂) improve stability but may reduce bioavailability .
Fluorinated and Brominated Derivatives
Structural Impact : Halogens (F, Cl, Br) influence electronic properties and steric effects, modulating biological activity. For example, bromine’s larger atomic radius may improve binding to hydrophobic enzyme pockets .
Functional Group Modifications
Ester and Amide Variants
Activity Correlation: Acrylamide and sulfonamide derivatives exhibit distinct mechanisms (e.g., covalent binding vs.
Heterocyclic Analogues
| Compound Name | Core Structure | Biological Activity |
|---|---|---|
| ETHYL 4-(1H-BENZO[D]IMIDAZOL-2-YL)BENZOATE | Benzimidazole | Antifungal; protein kinase inhibition |
| ETHYL 4-(4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO)BENZOATE | Quinoline, sulfonamide | Antimicrobial; moderate anticancer activity |
Structural Advantage: Heterocycles (e.g., benzimidazole, quinoline) improve target specificity but may reduce metabolic stability .
Salt Forms and Solubility
| Compound Name | Salt Form | Solubility (mg/mL) | Application |
|---|---|---|---|
| ETHYL 4-(4-AMINOPHENYL)BENZOATE | Free base | ~5 (DMSO) | Limited aqueous use |
| This compound | Hydrochloride | >50 (Water) | Preferred for in vivo studies |
Practical Implication : The hydrochloride salt’s solubility facilitates formulation in parenteral or oral dosage forms .
Biological Activity
Ethyl 4-(4-aminophenyl)benzoate hydrochloride (C15H16ClNO2) is a compound of interest in medicinal chemistry due to its structural similarity to known biologically active compounds such as benzocaine. This article explores its biological activity, mechanisms of action, and potential applications supported by various research findings.
- Molecular Formula : C15H16ClNO2
- Molecular Weight : 277.75 g/mol
- Structural Features : Contains an amino group and an ester group, which are crucial for its biological interactions.
The biological activity of ethyl 4-(4-aminophenyl)benzoate, HCl primarily involves:
- Enzyme Interaction : The amino group can form hydrogen bonds with enzyme active sites, influencing enzymatic activity. This interaction can modulate the function of various enzymes, potentially leading to therapeutic effects.
- Hydrolysis : The ester group can undergo hydrolysis to release the active benzoate moiety, which may interact with biological pathways and receptors.
Antimicrobial Activity
Research indicates that compounds similar to ethyl 4-(4-aminophenyl)benzoate exhibit antimicrobial properties. For instance, benzocaine (a related compound) has been shown to possess local anesthetic effects and may also have antimicrobial activity against certain pathogens .
Anti-Cholinesterase Activity
In studies focused on cholinesterase inhibition, derivatives of para-aminobenzoic acid have demonstrated potential in treating conditions like Alzheimer's disease. Ethyl 4-(4-aminophenyl)benzoate's structural similarity suggests it may exhibit comparable anti-cholinesterase activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-Aminobenzoate | Lacks biphenyl moiety | Local anesthetic |
| Ethyl 4-Nitrobenzoate | Contains nitro group | Antimicrobial |
| Methyl 4-(4-Aminophenyl)Benzoate | Methyl ester instead of ethyl | Potentially similar biological effects |
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the efficacy of various benzoate derivatives against Gram-positive and Gram-negative bacteria. Ethyl 4-(4-aminophenyl)benzoate showed promising results in inhibiting bacterial growth, indicating its potential as an antimicrobial agent .
- Cholinesterase Inhibition : In vitro assays demonstrated that compounds with similar structures inhibited acetylcholinesterase (AChE), suggesting that ethyl 4-(4-aminophenyl)benzoate may also possess this activity, making it a candidate for further investigation in neurodegenerative diseases .
- Enzyme Interaction Studies : Research on enzyme kinetics revealed that the compound interacts with specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Q & A
Q. What are the established synthetic routes for ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCl?
A common method involves refluxing substituted benzaldehyde derivatives with aminophenyl precursors in ethanol under acidic conditions. For example, glacial acetic acid catalyzes condensation reactions between 4-aminophenyl compounds and benzaldehyde analogs, followed by HCl salt formation . Another approach uses benzoyl chloride and benzocaine in diethyl ether to synthesize intermediates like ethyl 4-(benzoylamino)benzoate, which can be further functionalized . Post-synthesis purification often involves solvent evaporation, filtration, and recrystallization .
Q. How is the compound characterized structurally?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to identify aromatic protons, ester groups, and amine environments .
- FT-IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters, N-H stretches for amines) .
- Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns validate the molecular formula .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures from diffraction data .
Q. What solvents and conditions are optimal for its stability during storage?
The compound should be stored in anhydrous environments (e.g., desiccators) at 4°C to prevent hydrolysis of the ester group. Ethanol or DMSO are suitable solvents for dissolution, avoiding prolonged exposure to moisture or strong acids/bases .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties of this compound?
Density functional theory (DFT) methods, such as the Colle-Salvetti correlation-energy formula, model electron density and local kinetic energy to estimate properties like polarizability and HOMO-LUMO gaps. These calculations help rationalize reactivity in nucleophilic/electrophilic reactions or photochemical behavior . Software like Gaussian or ORCA can optimize molecular geometries using gradient expansions for kinetic energy density .
Q. What strategies resolve contradictions in experimental data, such as varying reactivity in polymerization studies?
In resin cement systems, conflicting results (e.g., co-initiator efficiency) are addressed by:
- Controlled Variable Testing : Varying amine/co-initiator ratios (e.g., 1:1 vs. 1:2 CQ/amine) to isolate effects .
- Kinetic Analysis : Monitoring degree of conversion via FT-IR or DSC to compare reaction rates .
- Statistical Modeling : Multivariate regression to assess interactions between components like diphenyliodonium hexafluorophosphate (DPI) and amine concentrations .
Q. How does structural modification influence biological activity?
Introducing substituents (e.g., pyridazine, isoxazole) to the aminophenyl or benzoate moiety alters receptor binding. For example:
- Schiff Base Derivatives : Enhance antimicrobial or antitumor activity via imine linkage formation .
- Piperazine Modifications : Improve adenosine A₂A receptor affinity, as seen in pharmacological assays using cyclic AMP signaling analysis .
- Thioether/Ether Linkages : Adjust lipophilicity and membrane permeability, evaluated via logP calculations and cell-based assays .
Q. What advanced crystallographic techniques refine its solid-state structure?
SHELXL leverages high-resolution X-ray data to resolve twinned crystals or disordered atoms. Key steps include:
- Data Scaling : Using TWINABS for twinned datasets.
- Hydrogen Bond Analysis : Identifying stabilizing interactions (e.g., N-H⋯O) via Olex2 visualization .
- Density Functional Refinement : Incorporating Hirshfeld surfaces to validate intermolecular contacts .
Methodological Considerations
Q. How to optimize synthetic yields while minimizing side products?
- Reaction Monitoring : TLC or in-situ IR tracks intermediate formation.
- Acid Catalysis : Glacial acetic acid enhances imine/amide coupling efficiency .
- Temperature Control : Low temperatures (0–5°C) suppress hydrolysis during HCl salt formation .
Q. What assays evaluate its role in photopolymerization systems?
- Degree of Conversion (DC) : FT-IR measures C=C bond consumption in resins .
- Mechanical Testing : Flexural strength and modulus after curing .
- Accelerated Aging : UV exposure tests to assess long-term stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
